Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Overview
Description
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C14H18N2O2·HCl and a molecular weight of 282.77 g/mol . It is a solid substance that is typically stored at room temperature and has a purity of 95% . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride involves several steps. One common method includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as solvent recovery, waste management, and quality control to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4,7-diazaspiro[2.5]octane-5,8-dione: Similar in structure but with different functional groups.
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: Another spirocyclic compound with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylate groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14;/h1-5,15H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEORKAUAONTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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